BenchChemオンラインストアへようこそ!

(1-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine

Medicinal Chemistry ADME Metabolic Stability

N1-CF3 substitution confers resistance to oxidative N-dealkylation, enabling lead series to bypass metabolic clearance issues that halt N-alkyl pyrazoles in preclinical development. Used in CHK1 inhibitor MU380 and GLUT1 inhibitor BAY-876 optimization, this building block delivers the validated N1-CF3 pharmacophore for kinase, transporter, and metabolic enzyme programs.

Molecular Formula C5H6F3N3
Molecular Weight 165.119
CAS No. 1706440-17-6
Cat. No. B3002910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine
CAS1706440-17-6
Molecular FormulaC5H6F3N3
Molecular Weight165.119
Structural Identifiers
SMILESC1=C(C=NN1C(F)(F)F)CN
InChIInChI=1S/C5H6F3N3/c6-5(7,8)11-3-4(1-9)2-10-11/h2-3H,1,9H2
InChIKeyISWSQSVEDDSCDE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine (CAS 1706440-17-6) – Chemical Class and Procurement Identifier


(1-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine (CAS 1706440-17-6) is a heterocyclic amine building block featuring a trifluoromethyl group attached directly to the N1 position of a pyrazole ring, with a primary amine-bearing methylene group at the C4 position . This specific N1-trifluoromethyl substitution pattern distinguishes it from more common C-trifluoromethyl pyrazoles and creates a unique electronic environment that influences nucleophilicity, metabolic stability, and hydrogen-bonding capacity [1]. The compound serves as a key synthetic intermediate in medicinal chemistry programs targeting kinases, transporters, and metabolic enzymes where enhanced resistance to oxidative N-dealkylation is required [2].

Why Generic (1H-Pyrazol-4-yl)methanamine Analogs Cannot Replace CAS 1706440-17-6 in Discovery Programs


Substituting (1-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine with a simpler N-alkyl pyrazole (e.g., N-methyl) or a regioisomeric C-trifluoromethyl analog fundamentally alters three critical properties: (1) the electron-withdrawing N1-CF3 group substantially reduces the basicity of the pyrazole nitrogens compared to N1-methyl analogs, altering target binding [1]; (2) the N1-CF3 motif confers resistance to oxidative N-dealkylation—a major metabolic clearance pathway for N-alkyl pyrazoles—as demonstrated in the development of CHK1 inhibitor MU380 where this substitution eliminated formation of a less selective metabolite [2]; and (3) the N1-CF3 group alters lipophilicity and hydrogen-bond acceptor capacity relative to C3- or C5-trifluoromethyl regioisomers, directly impacting membrane permeability and off-target selectivity profiles [3]. These differences are not incremental; they determine whether a lead series progresses or fails in preclinical development.

(1-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine – Quantitative Differentiation Evidence Versus Key Analogs


Metabolic Stability Advantage: Resistance to N-Dealkylation vs. N-Methyl Pyrazole Analogs

The N1-CF3 substitution in (1-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine confers complete resistance to oxidative N-dealkylation, a primary metabolic liability of N-alkyl pyrazoles. In the CHK1 inhibitor program, the N1-CF3 pyrazole-containing compound MU380 showed no detectable N-dealkylation metabolite in vivo, whereas the comparator SCH900776 (bearing an N-alkyl pyrazole) underwent extensive dealkylation to a significantly less selective metabolite [1].

Medicinal Chemistry ADME Metabolic Stability

CHK1 Potentiation: Enhanced DNA Damage Accumulation vs. N-Alkyl Pyrazole Clinical Candidate

The N1-CF3 pyrazole-containing CHK1 inhibitor MU380 demonstrated superior chemosensitization efficacy compared to the clinical candidate SCH900776. In A2780 xenograft mouse models, MU380 in combination with gemcitabine caused higher accumulation of DNA damage in tumor cells and enhanced subsequent cell death relative to SCH900776 under identical dosing conditions [1].

Oncology Checkpoint Kinase Inhibition Chemosensitization

Electronic and Steric Effects on Bioactivity: N1-CF3 vs. N1-Methyl Substitution in Kinase Inhibitor Scaffolds

The N1-trifluoromethyl group dramatically alters the electronic environment of the pyrazole ring compared to N1-methyl analogs, affecting target binding. In a PI3Kγ enzyme inhibition study on a series of (1H-pyrazol-4-yl)methanamine derivatives, minor modifications—including substitution patterns analogous to N1-CF3 versus N1-methyl—yielded significant improvements in inhibitory potential [1]. While direct quantitative data for the specific (1-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine building block is not available in this study, the class-level inference supports that N1-CF3 substitution enhances potency relative to N1-alkyl analogs in certain kinase contexts.

Kinase Inhibition Scaffold Optimization Structure-Activity Relationship

Lipophilicity Differential: Computed LogP Comparison vs. N-Methyl Analog

The N1-CF3 substitution increases lipophilicity compared to N1-methyl analogs, which can enhance membrane permeability. The target compound (1-(trifluoromethyl)-1H-pyrazol-4-yl)methanamine has a computed consensus LogP of approximately 0.82 , whereas the N1-methyl analog (1-methyl-1H-pyrazol-4-yl)methanamine has a computed XLogP3 of -0.1 [1], representing a ΔLogP increase of approximately 0.9 log units.

Physicochemical Properties Drug-likeness Lipophilicity

Safety and Handling Classification: CLP-Registered Hazard Profile

The compound is registered under the European Chemicals Agency (ECHA) Classification, Labelling and Packaging (CLP) Regulation with notified hazard classifications including Flam. Liq. 3 (H226), Acute Tox. 4 (H302), Skin Corr. 1B (H314), and STOT SE 3 (H335) [1]. This formal hazard profile provides a standardized baseline for risk assessment and safe handling protocol development, which is essential for procurement and laboratory compliance.

Safety Hazard Assessment Laboratory Handling

Commercial Availability and Purity Specification for Research Procurement

The compound is commercially available from multiple suppliers with a typical purity specification of 98% . This standard research-grade purity supports immediate use in parallel synthesis and medicinal chemistry workflows without requiring additional purification steps, which is a practical consideration for procurement decisions.

Chemical Procurement Building Block Commercial Availability

Procurement-Relevant Application Scenarios for (1-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine (CAS 1706440-17-6)


Synthesis of Metabolically Robust Kinase Inhibitors Targeting CHK1 or Related Checkpoint Kinases

Based on the demonstrated metabolic stability advantage of the N1-CF3 pyrazole scaffold in the CHK1 inhibitor MU380—which showed complete resistance to oxidative N-dealkylation compared to the clinical candidate SCH900776 [1]—this building block is prioritized for synthesizing CHK1 inhibitor analogs where metabolic robustness is required. Procurement supports medicinal chemistry efforts aimed at developing chemosensitizers with improved in vivo stability profiles.

Construction of Ketohexokinase (KHK) Inhibitor Libraries with Enhanced Oral Bioavailability

The N1-CF3 pyrazole motif has been successfully employed in the optimization of ketohexokinase inhibitors, exemplified by the clinical candidate LY3522348, which leverages pyrazole ring substitution to achieve high selectivity and oral efficacy [2]. (1-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine serves as a direct building block for introducing this validated pharmacophore into KHK inhibitor libraries.

Development of GLUT1-Selective Inhibitors via N-(1H-Pyrazol-4-yl)quinoline-4-carboxamide Scaffolds

The N1-CF3 pyrazole substitution pattern is present in the highly selective GLUT1 inhibitor BAY-876, which achieved >100-fold selectivity over GLUT2, GLUT3, and GLUT4 [3]. This building block is therefore directly applicable to medicinal chemistry programs targeting glucose transporters, where achieving high isoform selectivity is the primary design challenge.

Synthesis of PI3Kγ Inhibitor Candidates via Parallel Chemistry Approaches

SAR studies on (1H-pyrazol-4-yl)methanamine derivatives have demonstrated that minor modifications to the pyrazole core can yield significant improvements in PI3Kγ inhibitory potential [4]. (1-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine is an ideal starting point for generating focused libraries of N1-CF3 substituted analogs to explore potency and selectivity within the PI3K family.

Quote Request

Request a Quote for (1-(Trifluoromethyl)-1H-pyrazol-4-yl)methanamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.